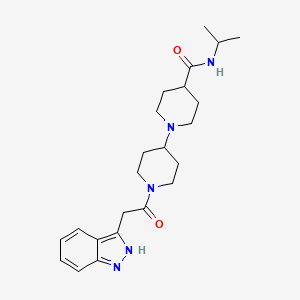
N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine, also known as MPHP, is a synthetic compound that belongs to the class of amphetamines. MPHP has been studied for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine works by increasing the levels of dopamine and norepinephrine in the brain. It does this by binding to the transporters that normally remove these neurotransmitters from the synapse, thereby blocking their reuptake. This leads to an increase in the concentration of these neurotransmitters in the synapse, which can have a stimulating effect on the brain.
Biochemical and Physiological Effects:
N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It can also cause the release of stress hormones such as cortisol and adrenaline. In addition, N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine has been shown to have a potential for abuse and addiction, as it can activate the brain's reward system.
Advantages and Limitations for Lab Experiments
N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine has a number of advantages for use in scientific research. It has a high affinity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine also has a number of limitations, including the potential for abuse and addiction, as well as its complex synthesis process.
Future Directions
There are a number of potential future directions for research on N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine. One area of interest is the development of new drugs that target the dopamine and norepinephrine transporters, based on the chemical structure of N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine. Another area of interest is the study of the long-term effects of N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine on the brain and body, particularly in relation to its potential for abuse and addiction. Finally, there is a need for further research on the synthesis process of N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine, with the aim of developing more efficient and cost-effective methods for producing this compound.
Synthesis Methods
N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine can be synthesized through a multi-step process involving the reaction of various chemicals, including piperidine, pyridine, and phenethylamine. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine and norepinephrine transporters, which are important in regulating the levels of these neurotransmitters in the brain. N-methyl-N-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidin-3-amine has also been studied for its potential use in treating neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4/c1-27(16-11-22-7-3-2-4-8-22)25-10-6-15-29(21-25)24-12-17-28(18-13-24)20-23-9-5-14-26-19-23/h2-5,7-9,14,19,24-25H,6,10-13,15-18,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYTZXUXSQJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)


![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)
![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![1-(diethylamino)-3-{[3-(ethylamino)-2-hydroxypropyl]amino}-2-propanol trihydrochloride](/img/structure/B6126772.png)
![2-(allylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6126784.png)
![3-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)


![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)


